Cas no 2228797-02-0 ({3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine)

{3,3-Difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine is a fluorinated cyclobutylamine derivative featuring a methylsulfanylphenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural properties, including the difluorocyclobutyl scaffold, which can enhance metabolic stability and bioavailability. The presence of the methanamine group offers potential for further functionalization, making it a versatile intermediate in drug discovery. The methylsulfanyl moiety may contribute to selective binding interactions in biological systems. Its well-defined stereochemistry and synthetic accessibility further support its utility in the development of novel therapeutic agents, particularly in targeting central nervous system (CNS) disorders or enzyme modulation.
{3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine structure
2228797-02-0 structure
Product name:{3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine
CAS No:2228797-02-0
MF:C12H15F2NS
MW:243.316008806229
CID:6547606
PubChem ID:165883387

{3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine
    • EN300-1952599
    • {3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
    • 2228797-02-0
    • Inchi: 1S/C12H15F2NS/c1-16-10-4-2-3-9(5-10)11(8-15)6-12(13,14)7-11/h2-5H,6-8,15H2,1H3
    • InChI Key: DUDKDNXOROZQFI-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=CC(=C1)C1(CN)CC(C1)(F)F

Computed Properties

  • Exact Mass: 243.08932698g/mol
  • Monoisotopic Mass: 243.08932698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 51.3Ų

{3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1952599-0.1g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
0.1g
$1119.0 2023-09-17
Enamine
EN300-1952599-2.5g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
2.5g
$2492.0 2023-09-17
Enamine
EN300-1952599-0.25g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
0.25g
$1170.0 2023-09-17
Enamine
EN300-1952599-0.05g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
0.05g
$1068.0 2023-09-17
Enamine
EN300-1952599-0.5g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
0.5g
$1221.0 2023-09-17
Enamine
EN300-1952599-1g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
1g
$1272.0 2023-09-17
Enamine
EN300-1952599-1.0g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
1g
$1272.0 2023-05-26
Enamine
EN300-1952599-10.0g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
10g
$5467.0 2023-05-26
Enamine
EN300-1952599-10g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
10g
$5467.0 2023-09-17
Enamine
EN300-1952599-5.0g
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
2228797-02-0
5g
$3687.0 2023-05-26

Additional information on {3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine

Comprehensive Overview of {3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine (CAS No. 2228797-02-0)

The compound {3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine (CAS No. 2228797-02-0) is a fluorinated cyclobutyl derivative with a unique structural framework, combining a difluorocyclobutane core and a methylsulfanylphenyl substituent. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. Its fluorine-rich architecture enhances metabolic stability and bioavailability, making it a promising candidate for drug discovery programs targeting CNS disorders, inflammatory diseases, and enzyme modulation.

Recent studies highlight the growing demand for fluorinated building blocks in medicinal chemistry, driven by their ability to improve drug-like properties. The 3,3-difluorocyclobutyl moiety in this compound is particularly noteworthy, as it mimics bioisosteres of carbonyl or carboxyl groups while offering superior lipophilicity. Researchers are actively exploring its applications in protease inhibitors and GPCR-targeted therapies, aligning with trends in personalized medicine and precision drug design.

From a synthetic perspective, CAS No. 2228797-02-0 exemplifies advancements in green chemistry and catalysis. The incorporation of a methylsulfanyl group enables selective functionalization via cross-coupling reactions, a hot topic in organosulfur chemistry. This aligns with industry efforts to reduce heavy metal catalysts, addressing environmental concerns raised in forums like the ACS Green Chemistry Institute.

The compound's physicochemical properties—such as its logP (~2.8) and hydrogen bond acceptors (3)—suggest favorable ADME profiles, a key focus in AI-driven drug discovery. Computational models, including molecular docking and QSAR analyses, predict high affinity for kinase targets, resonating with the rise of kinase inhibitor therapies in oncology. These insights are frequently searched in databases like PubChem and ChEMBL.

Ongoing patent analyses reveal that derivatives of {3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine are being evaluated for neuroprotective effects, coinciding with global interest in neurodegenerative disease treatments. Its structural similarity to FDA-approved fluorinated drugs (e.g., fluoxetine) further underscores its potential. However, rigorous toxicity screening and metabolic stability assays remain critical, as emphasized in recent ICH guidelines.

In material science, the compound's rigid cyclobutane scaffold offers applications in liquid crystal formulations and polymeric materials, topics trending in advanced material research. Its thermal stability (>200°C) makes it suitable for high-performance coatings, a sector projected to grow at 5.8% CAGR (2023–2030).

For researchers sourcing CAS No. 2228797-02-0, quality control via HPLC (>98% purity) and NMR characterization is essential. Suppliers often highlight its availability in GMP-grade quantities, reflecting demand from contract research organizations (CROs). Storage recommendations (-20°C under argon) align with best practices for air-sensitive compounds, a common query in chemical handling forums.

Future directions may explore the compound's role in bioconjugation (e.g., antibody-drug conjugates) and PET tracer development, leveraging its fluorine-19 NMR properties. As the industry shifts toward fragment-based drug discovery, this molecule’s balanced molecular weight (~257 g/mol) positions it as a valuable scaffold.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.